![molecular formula C12H10O2 B14131280 3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
3,4-dihydrodibenzo[b,d]furan-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydrodibenzo[b,d]furan-1(2H)-one is an organic compound that belongs to the class of dibenzofurans. This compound is characterized by a fused ring system consisting of two benzene rings and a furan ring, with a ketone group at the 1-position. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-one can be achieved through several methods. One common approach involves the palladium-catalyzed reaction of 1,2-dihalobenzenes with 1,3-cyclohexanediones. This reaction proceeds under mild conditions and exhibits good functional group tolerance, yielding the desired product in moderate to excellent yields (55-90%) through a tandem N-H activation/C-C cleavage process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability and functional group tolerance of the synthetic routes mentioned above suggest that these methods could be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydrodibenzo[b,d]furan-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or quinones, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
3,4-Dihydrodibenzo[b,d]furan-1(2H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of 3,4-dihydrodibenzo[b,d]furan-1(2H)-one and its derivatives involves interactions with various molecular targets and pathways. For instance, in OLEDs, the compound acts as a hole-blocking material, enhancing the efficiency and lifespan of the devices by stabilizing the hole-blocking layer morphology and preventing charge recombination .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,d]furan: A parent compound with similar structural features but lacking the ketone group.
Dibenzo[b,d]thiophene: Similar to dibenzofuran but with a sulfur atom replacing the oxygen in the furan ring.
Phomodione: A derivative with additional functional groups, exhibiting antimicrobial activity.
Uniqueness
3,4-Dihydrodibenzo[b,d]furan-1(2H)-one is unique due to its specific ring structure and the presence of the ketone group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C12H10O2 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-dibenzofuran-1-one |
InChI |
InChI=1S/C12H10O2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-2,4,6H,3,5,7H2 |
Clave InChI |
AVGBRRURGOWLFS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)C3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate](/img/structure/B14131217.png)
![Propan-2-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14131220.png)
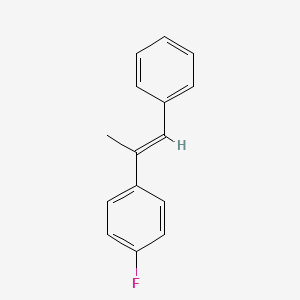
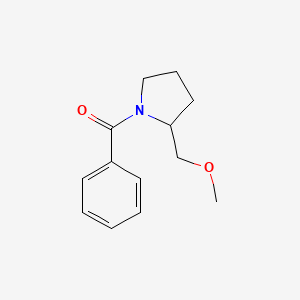
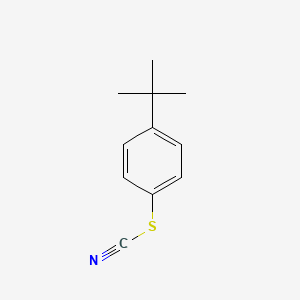
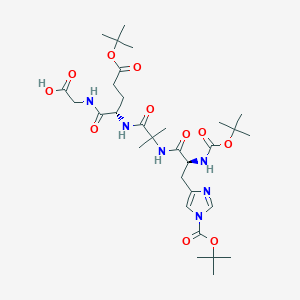
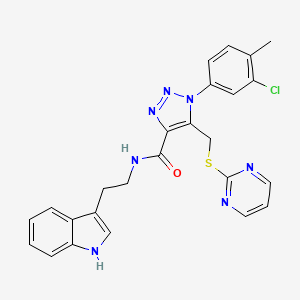
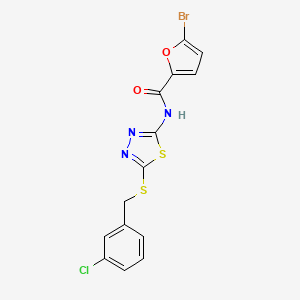
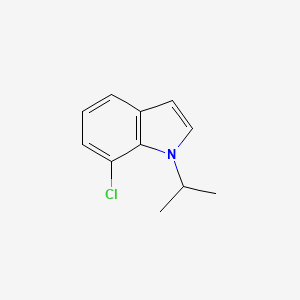

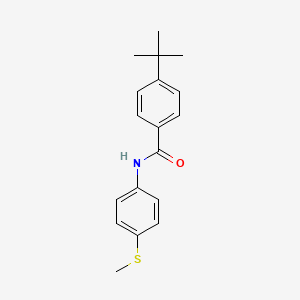
![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)

